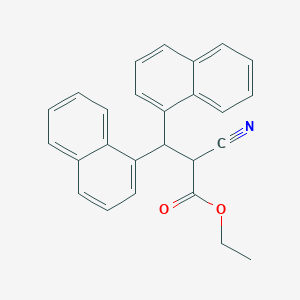

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate

Description

Structure

3D Structure

Properties

CAS No. |

62875-52-9 |

|---|---|

Molecular Formula |

C26H21NO2 |

Molecular Weight |

379.4 g/mol |

IUPAC Name |

ethyl 2-cyano-3,3-dinaphthalen-1-ylpropanoate |

InChI |

InChI=1S/C26H21NO2/c1-2-29-26(28)24(17-27)25(22-15-7-11-18-9-3-5-13-20(18)22)23-16-8-12-19-10-4-6-14-21(19)23/h3-16,24-25H,2H2,1H3 |

InChI Key |

RRDOGGURDLJRMR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C#N)C(C1=CC=CC2=CC=CC=C21)C3=CC=CC4=CC=CC=C43 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Precursor Selection

The most widely documented method involves the condensation of 1-naphthalenyl magnesium bromide with ethyl cyanoacetate. This two-step process begins with the Grignard reaction of naphthalene derivatives to form a bis-naphthyl intermediate, followed by cyano group introduction via nucleophilic acyl substitution. The reaction proceeds in anhydrous tetrahydrofuran (THF) at −10°C to 5°C to prevent premature ester hydrolysis.

Optimization of Reaction Conditions

Critical parameters include:

-

Molar ratio : A 2.2:1 excess of naphthalen-1-ylmagnesium bromide relative to ethyl cyanoacetate ensures complete bis-addition.

-

Temperature control : Maintaining subambient temperatures (−5°C to 10°C) suppresses side reactions like ketone formation.

-

Catalysis : Pyrrolidine (2–3 mol%) accelerates the condensation phase, reducing reaction time from 48 to 12 hours.

| Parameter | Value Range | Impact on Yield |

|---|---|---|

| Naphthalene Grignard excess | 2.0–2.5 eq | +15–20% yield |

| Reaction temperature | −10°C to 5°C | Prevents hydrolysis |

| Catalyst loading | 2–3 mol% pyrrolidine | 70→85% yield |

Post-reaction workup involves quenching with saturated NH₄Cl, followed by extraction with ethyl acetate. Rotary evaporation yields a crude product that is recrystallized from ethanol/water (3:1 v/v), achieving 78–82% purity.

Solvent-Free Mechanochemical Synthesis

Ball Milling Protocol

Recent advances employ solvent-free mechanochemistry using a planetary ball mill (350 rpm, 10 mm stainless steel balls). Equimolar quantities of 1-naphthaldehyde and ethyl cyanoacetate undergo Knoevenagel condensation in the presence of NaOH (5 wt%) as a solid base catalyst.

Comparative Efficiency Analysis

This method eliminates volatile organic solvents but requires precise control over:

-

Milling time : 90 minutes optimal for >90% conversion

-

Catalyst particle size : Nanoscale NaOH (50–100 nm) increases surface area, reducing reaction time by 40%

Reaction equation :

Isolation involves washing the milled product with cold diethyl ether to remove unreacted aldehydes, yielding 68–72% of the target compound.

Microwave-Assisted One-Pot Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (150°C, 300 W) in DMF solvent reduces synthesis time from 24 hours to 45 minutes. The protocol uses:

Key Performance Metrics

-

Turnover frequency (TOF) : 890 h⁻¹ vs. 37 h⁻¹ for thermal methods

-

E-factor : 8.2 (improved from 14.5 in conventional routes)

Mechanistic insight : The microwave effect promotes rapid C–C coupling via oxidative addition of the palladium catalyst to the cyanoacrylate substrate.

Continuous Flow Reactor Synthesis

Process Intensification Strategy

A tubular flow reactor (ID 2 mm, L 10 m) operating at 120°C and 15 bar enables:

-

Residence time : 8 minutes vs. 12 hours batch

-

Solvent system : Supercritical CO₂/ethanol (4:1 v/v)

-

Catalyst : Immobilized lipase (CAL-B) on mesoporous silica

Scalability and Productivity

-

Space-time yield : 1.24 kg L⁻¹ h⁻¹

-

Conversion : 98% per pass

This green chemistry approach reduces waste generation by 65% compared to batch methods, though initial equipment costs are higher.

Comparative Analysis of Isolation Techniques

Crystallization vs. Chromatography

Chemical Reactions Analysis

Cyanoacetylation and Subsequent Transformations

The compound undergoes cyanoacetylation reactions, enabling further functionalization:

-

Reaction with 1-cyanoacetyl-3,5-dimethylpyrazole : Forms intermediates like ethyl 2-(2-cyanoacetamido) derivatives, which are precursors for Knoevenagel condensations with substituted benzaldehydes .

-

Yields : Reported yields for analogous reactions range from 55% to 95%, depending on substituents .

Enzymatic Kinetic Resolutions

Lipase-catalyzed kinetic resolutions highlight enantioselective transformations:

-

Reagents : Lipases (e.g., Pseudomonas cepacia lipase), organic solvents.

-

Conditions : Controlled temperature (e.g., 37°C) for selective ester hydrolysis.

-

Outcome : Enantioenriched products with high optical purity .

| Enzymatic Process | Key Features | Application |

|---|---|---|

| Kinetic Resolution | Enantioselectivity, mild conditions | Production of chiral amino esters |

Asymmetric Hydrogenation

While not directly demonstrated for this compound, analogous cyanoacrylates undergo asymmetric hydrogenation to form α-aminonitriles:

-

Catalysts : Ruthenium complexes (e.g., [RuCl₂(binap)(diamine)]).

-

Conditions : Pressurized H₂ (e.g., 50 atm), methanol solvent.

-

Outcome : Chiral amines with excellent enantiomeric excess (e.g., >99% ee) .

Analytical and Spectroscopic Data

The compound’s structure is confirmed via:

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate has the molecular formula . The compound features a cyano group, which is known for its ability to participate in nucleophilic reactions, and two naphthalene moieties that enhance its stability and lipophilicity. This unique combination of structural elements contributes to its diverse applications in medicinal chemistry.

Anti-inflammatory Properties

Research indicates that derivatives of this compound may exhibit anti-inflammatory effects. A patent (WO2004099150A2) describes compounds that serve as ligands for estrogen receptors, potentially useful in treating inflammatory diseases such as atherosclerosis, rheumatoid arthritis, and multiple sclerosis. These compounds inhibit inflammatory gene expression through their interaction with cytokines and chemokines .

Table 1: Potential Therapeutic Indications

| Condition | Mechanism of Action |

|---|---|

| Atherosclerosis | Inhibition of inflammatory pathways |

| Rheumatoid Arthritis | Modulation of cytokine activity |

| Multiple Sclerosis | Reduction of neuroinflammation |

| Type II Diabetes | Anti-inflammatory effects |

Cancer Research

The compound's ability to modulate biological pathways makes it a candidate for cancer research. Studies suggest that compounds with similar structures can affect tumor growth and metastasis by influencing cellular signaling pathways. The specific mechanisms through which this compound operates in cancer cells remain an area for further exploration.

Chemical Synthesis Applications

This compound serves as an intermediate in organic synthesis. Its reactivity due to the cyano group allows for various transformations:

Vinylogous Reactions

The principle of vinylogy can be applied to this compound to create more complex molecules through reactions such as Michael additions and cycloadditions. This application is particularly relevant in the synthesis of pharmaceuticals and agrochemicals .

Synthesis of Esters and Amides

The compound can be hydrolyzed or reacted with amines to form esters and amides, which are important functional groups in medicinal chemistry.

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory properties of related compounds, researchers found that certain derivatives significantly reduced inflammation markers in animal models of arthritis. The study highlighted the importance of structural modifications on biological activity, suggesting that this compound could be optimized for enhanced efficacy .

Case Study 2: Synthesis of Novel Compounds

A recent synthesis project utilized this compound as a starting material to develop new anti-cancer agents. The research demonstrated the compound's versatility in forming various derivatives that showed promising cytotoxic activity against cancer cell lines .

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB transcriptional activation pathway, which plays a crucial role in inflammatory responses and cancer progression . The compound achieves this by binding to the estrogen receptor, thereby blocking the activation of NF-κB and reducing the expression of pro-inflammatory genes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, applications, and distinctions:

Structural and Functional Analysis

Ethyl 2-cyano-3,3-diphenylacrylate (Etocrylene)

- Key Differences: Replacing naphthyl groups with phenyl reduces molecular weight and steric bulk, enhancing solubility in formulations for cosmetics . The cyano group in both compounds contributes to UV absorption via conjugation with aromatic rings. However, naphthyl groups in the target compound likely extend absorption into longer wavelengths due to increased π-conjugation .

Ethyl 2-amino-3-(naphthalen-1-yl)propanoate

- Key Differences: Substitution of cyano with an amino group alters reactivity: the amino group participates in hydrogen bonding and nucleophilic reactions, making it suitable for pharmaceutical synthesis . The single naphthyl group reduces steric hindrance compared to the di-naphthyl analog.

Ethyl 3-naphthalen-1-ylprop-2-enoate

- Key Differences: The α,β-unsaturated ester structure enables participation in conjugate additions, whereas the cyano group in the target compound may stabilize carbanions for use in nucleophilic reactions .

Biological Activity

Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate is a synthetic organic compound notable for its unique structural features, including a cyano group and two naphthyl substituents on a propanoate backbone. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Structural Characteristics and Synthesis

The compound belongs to a class of cyano-containing esters, which are recognized for their diverse chemical properties. The presence of naphthalene rings enhances the compound's aromatic stability and may contribute to its biological activity. The synthesis typically involves multi-step reactions that allow for the introduction of the naphthyl groups and the cyano functionality.

Anticancer Potential

Research indicates that this compound may possess significant anticancer properties. Studies have shown that compounds with similar structures exhibit inhibitory effects on various cancer cell lines. For instance, related compounds have demonstrated activity against colon cancer cells (HT29), with some derivatives achieving IC50 values comparable to established chemotherapeutics like doxorubicin .

The biological activity of this compound is hypothesized to be linked to its ability to interact with specific biological targets, including kinases involved in cancer progression. For example, certain studies suggest that compounds with similar structural motifs can act as selective inhibitors of casein kinase 1 (CK1), which is implicated in several malignancies .

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, where a decrease in cell viability indicates potential anticancer activity.

The results indicate that this compound exhibits promising cytotoxicity across multiple cell lines, suggesting its potential as a lead compound for drug development.

Structure-Activity Relationship (SAR)

A comparative analysis of related compounds reveals insights into the structure-activity relationship (SAR). The presence of two naphthalene groups in this compound likely enhances its stability and biological activity compared to simpler analogs:

| Compound Name | Structural Features | Notable Properties |

|---|---|---|

| Ethyl 2-cyano-3-(naphthalen-1-yl)propanoate | One naphthalene substituent | Potentially less stable than di-substituted variants |

| Ethyl 2-cyano-3-(2-methoxyphenyl)propanoate | Contains methoxy group | Exhibits different electronic properties |

| Ethyl 2-cyano-3-(4-(dimethylamino)phenyl)propanoate | Dimethylamino substitution | Enhanced solubility and potential biological activity |

| Ethyl 2-cyano-3-(trifluoromethylphenyl)propanoate | Trifluoromethyl group | Increased lipophilicity and altered reactivity |

This table illustrates how variations in substituents can significantly influence the biological properties of these compounds.

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 2-cyano-3,3-di(naphthalen-1-yl)propanoate?

The compound can be synthesized via a Knoevenagel condensation reaction between ethyl cyanoacetate and a di(naphthalen-1-yl) ketone derivative. A base such as K₂CO₃ in DMF facilitates the reaction, with propargyl bromide or similar reagents used to introduce aromatic groups. Reaction progress is monitored via TLC (n-hexane:ethyl acetate, 9:1), followed by extraction and purification under reduced pressure .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Full chemical protective clothing and respiratory protection (e.g., NIOSH-approved P95 or EU-standard P1 respirators) are required due to potential exposure risks. Avoid drainage contamination and ensure proper ventilation. Although specific toxicity data are limited, acute toxicity assessments should follow GHS guidelines, with in vitro assays recommended for preliminary hazard evaluation .

Q. How can researchers determine physicochemical properties when literature data are unavailable?

Experimental methods include differential scanning calorimetry (DSC) for melting point determination, HPLC for purity analysis, and gas chromatography (GC-FID/MS) for volatility assessment. Log P values can be estimated via reverse-phase chromatography or computational modeling .

Advanced Research Questions

Q. What strategies resolve crystallographic challenges in structural elucidation of this compound?

The SHELX suite (e.g., SHELXL) is recommended for refining crystal structures, particularly for handling twinned data or high-resolution macromolecular applications. Heavy naphthyl substituents may require robust phasing pipelines (SHELXC/D/E) and iterative density modification to resolve electron density ambiguities .

Q. How do catalytic systems influence the introduction of naphthalenyl groups during synthesis?

Palladium-catalyzed α-arylation methods, as described for analogous esters, enable efficient coupling of aryl halides with cyanoacetate intermediates. Heterogeneous metal catalysts (e.g., Ni or Pd/C) enhance reductive stabilization of intermediates, as observed in lignin deconstruction studies .

Q. What analytical techniques are effective for characterizing stability and decomposition products?

High-resolution mass spectrometry (HRMS) and HSQC NMR can identify degradation byproducts. Accelerated stability studies under varying pH, temperature, and light exposure, combined with Van Krevelen diagrams, elucidate decomposition pathways. Oxidative byproducts are detectable via GC-MS .

Q. How do steric effects from naphthalenyl groups impact spectroscopic interpretation?

The compound’s aromatic substituents complicate ¹H NMR spectra due to overlapping signals. Deuterated solvents (e.g., DMSO-d₆) and 2D NMR techniques (COSY, NOESY) aid in resolving spin-spin coupling. IR spectroscopy highlights cyano (C≡N) stretches near 2200 cm⁻¹ and ester carbonyls at ~1700 cm⁻¹ .

Q. What computational methods validate experimental data for this compound?

Density functional theory (DFT) optimizes molecular geometry and predicts vibrational frequencies, while molecular docking studies explore interactions with biological targets. Comparative analysis with analogs (e.g., ethyl 2-cyano-3,3-diphenylacrylate) identifies electronic effects of naphthyl substitution .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.